Cobaltocene

Electrochemistry Redox Flow Batteries Organic Synthesis

Cobaltocene is the only 19‑electron metallocene that combines measurable paramagnetism (1.76 B.M.), strong reducing power (–1.33 V vs. Fc/Fc⁺), and low sublimation temperature (40 °C vacuum). This unique triad makes it non‑interchangeable with ferrocene or nickelocene. It is the premier choice for non‑aqueous redox flow anolytes, selective one‑electron reductions of propargyl triflates, ALD/CVD of CoOₓ films, and EPR doping studies. Procure this air‑sensitive, high‑purity solid to guarantee reproducible performance in your most demanding applications.

Molecular Formula C10H10Co
Molecular Weight 189.12 g/mol
CAS No. 1277-43-6
Cat. No. B1669278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCobaltocene
CAS1277-43-6
SynonymsCobaltocene;  Kobaltocen;  Dicyclopentadienylcobalt; 
Molecular FormulaC10H10Co
Molecular Weight189.12 g/mol
Structural Identifiers
SMILESC1C=CC=[C-]1.C1C=CC=[C-]1.[Co+2]
InChIInChI=1S/2C5H5.Co/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2
InChIKeySNBRJOIYNQIWSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 70.7 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cobaltocene (CAS 1277-43-6): A 19-Electron Metallocene for Specialized Redox and Precursor Applications


Cobaltocene (Co(C5H5)2, bis(cyclopentadienyl)cobalt(II)) is a dark purple, air-sensitive solid that sublimes under vacuum near 40 °C [1]. As a 19-valence-electron metallocene—one electron beyond the stable 18-electron configuration of its ferrocene analog—it possesses a magnetic moment of 1.76 B.M. and exhibits distinct redox behavior, thermal stability up to 250 °C, and a strong propensity to oxidize to the yellow-green cobaltocenium cation [2]. This unique electronic structure underpins its use as a one-electron reducing agent, a precursor for cobalt oxide films in ALD/CVD, and a paramagnetic dopant or model compound.

Why Ferrocene or Nickelocene Cannot Substitute for Cobaltocene in Critical Research and Industrial Workflows


Cobaltocene is often considered alongside ferrocene (Fe(C5H5)2) and nickelocene (Ni(C5H5)2) as a classic sandwich compound, yet their electronic configurations—18, 19, and 20 valence electrons, respectively—produce fundamentally divergent redox potentials, magnetic behaviors, and air/moisture sensitivities [1]. Ferrocene is an oxidant (ferrocenium) or a stable standard, but it cannot act as a reducing agent [2]. Nickelocene is a milder reductant and is more air-stable but is highly toxic and carcinogenic [3]. Consequently, cobaltocene's specific reducing power, its paramagnetic 19e⁻ character, and its intermediate volatility and decomposition profile render it non-interchangeable in applications ranging from non-aqueous redox flow batteries to radical-mediated organic synthesis and ALD of cobalt oxide films.

Quantitative Comparative Evidence for Cobaltocene (CAS 1277-43-6) Against Its Closest Analogs


Redox Potential as a One-Electron Reductant: Cobaltocene vs. Ferrocene and Decamethylcobaltocene

Cobaltocene's utility as a one-electron reducing agent is defined by its redox potential. Against the ferrocene/ferrocenium (Fc/Fc⁺) internal reference, the [Co(C5H5)2]⁺/⁰ couple in dichloromethane is reported at –1.33 V [1]. This contrasts sharply with the Fc/Fc⁺ couple itself, which is 0 V by definition, and with the more strongly reducing decamethylcobaltocene ([Co(C5Me5)2]⁺/⁰) at –1.94 V under the same conditions [1]. Ferrocene and its derivatives are typically oxidizing agents in their ferrocenium form, not reductants. This –1.33 V value positions cobaltocene as a moderately strong reductant capable of performing selective one-electron reductions without over-reduction in sensitive organic substrates.

Electrochemistry Redox Flow Batteries Organic Synthesis Reducing Agents

Volatility and Sublimation Behavior: Cobaltocene vs. Alternative Cobalt ALD/CVD Precursors

Cobaltocene is employed as a volatile precursor for the deposition of cobalt oxide thin films. It sublimes readily at 40 °C under a good vacuum [1]. In contrast, a common alternative, cobalt(II) acetylacetonate (Co(acac)₂), typically requires source temperatures exceeding 150 °C for appreciable vapor pressure and suffers from lower volatility and thermal stability . This lower sublimation temperature of cobaltocene allows for gentler processing conditions and potentially reduces precursor decomposition in delivery lines, although its air sensitivity necessitates rigorous inert-atmosphere handling.

Atomic Layer Deposition Chemical Vapor Deposition Thin Films Cobalt Oxide

Magnetic Character and Spin State: Cobaltocene vs. Ferrocene and Nickelocene

The 19-electron count of cobaltocene confers distinct paramagnetic properties. Its measured magnetic moment is 1.76 Bohr magnetons (B.M.) [1]. This contrasts with diamagnetic ferrocene (18 e⁻, S=0) and weakly paramagnetic nickelocene (20 e⁻, S=1) [2]. The S=1/2 state of cobaltocene makes it an excellent model system for electron paramagnetic resonance (EPR) studies and a potential building block for molecular magnets and spintronic devices, whereas ferrocene is EPR-silent and nickelocene exhibits complex zero-field splitting effects.

Magnetic Materials EPR Spectroscopy Paramagnetism Spintronics

Comparative Reactivity in Radical Polymerization: Cobaltocene vs. Ferrocene Derivatives

In photoinduced RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization, the cationic cobaltocenium-containing monomer exhibits distinct kinetic behavior compared to its neutral ferrocene analog. Kinetic studies revealed that while both monomers undergo controlled/living polymerization, the ferrocene-containing monomer polymerizes faster and demonstrates higher overall reactivity under identical conditions [1]. This difference in polymerization rate is attributed to the electronic and redox properties of the metallocene core, and it highlights the need for careful catalyst selection based on the desired reaction profile.

Polymer Chemistry RAFT Polymerization Radical Reactions Catalysis

Air Sensitivity and Handling Requirements: Cobaltocene vs. Ferrocene and Nickelocene

Cobaltocene is highly air-sensitive, reacting readily with oxygen to form the yellow-green cobaltocenium cation [1]. This necessitates handling and storage under rigorous air-free conditions using Schlenk line or glovebox techniques. In stark contrast, ferrocene is an air- and moisture-stable solid that can be handled on the benchtop [2]. Nickelocene, while also paramagnetic, exhibits intermediate air stability but is significantly more toxic (carcinogenic) [3]. For a procurement officer, cobaltocene's requirement for inert atmosphere packaging and storage directly impacts logistics, shelf-life, and the laboratory infrastructure needed for its use.

Air-Sensitive Compounds Schlenk Techniques Glovebox Storage

Optimal Use Cases for Cobaltocene Based on Differentiated Performance Data


Non-Aqueous Redox Flow Battery Research

Cobaltocene and its derivatives serve as high-rate redox materials in non-aqueous redox flow cells. Their reversible one-electron oxidation at –1.33 V vs. Fc/Fc⁺ [1] and high reaction rates make them suitable anolytes for achieving moderate energy densities in research-scale flow batteries. This application leverages cobaltocene's unique redox potential, which is inaccessible with ferrocene-based catholytes.

Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of Cobalt Oxide Thin Films

The low sublimation temperature of cobaltocene (40 °C under vacuum) [1] enables it to function as a volatile precursor for depositing cobalt oxide films in ALD and CVD processes. This property allows for lower processing temperatures and potentially better film uniformity compared to less volatile alternatives like Co(acac)₂, which require source temperatures >150 °C [2]. The resulting CoOₓ films find use in catalysis, sensors, and energy storage.

One-Electron Reducing Agent in Organic and Organometallic Synthesis

Cobaltocene is a well-defined, moderately strong one-electron reductant, with a redox potential of –1.33 V vs. Fc/Fc⁺ [1]. This is exploited in the generation of organic radicals from precursors like propargyl triflates, enabling the synthesis of complex 1,5-alkadiynes [2]. Its reducing power is distinct from the more aggressive decamethylcobaltocene (–1.94 V) and the oxidizing nature of ferrocenium salts, providing a specific thermodynamic window for selective reductions.

Paramagnetic Dopant and Model System for EPR and Magnetic Studies

With a well-defined magnetic moment of 1.76 B.M. and a simple S=1/2 spin state [1], cobaltocene is an ideal paramagnetic dopant in diamagnetic host crystals like ruthenocene or ferrocene [2]. It serves as a standard for Electron Paramagnetic Resonance (EPR) spectroscopy to probe molecular dynamics and Jahn-Teller effects, a role that diamagnetic ferrocene cannot fulfill.

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